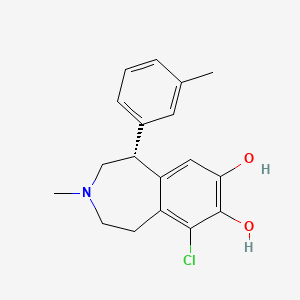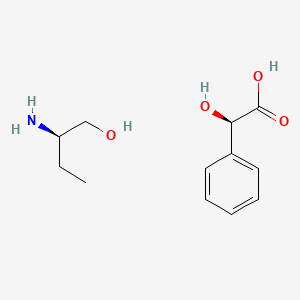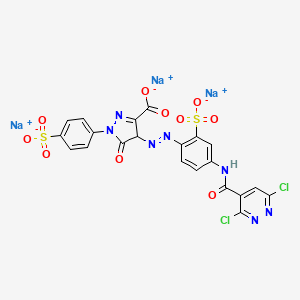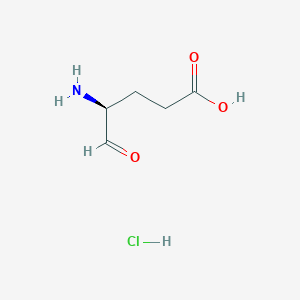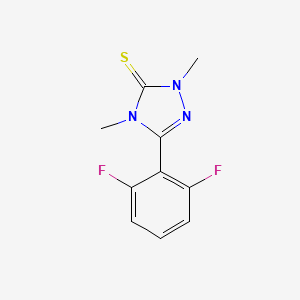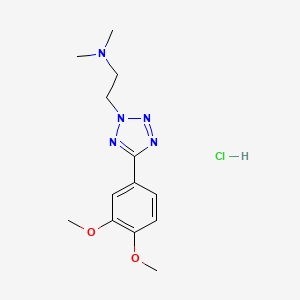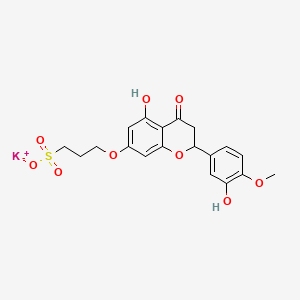
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Chlorine Atom: The chlorine atom is introduced through a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction between an aldehyde and an amine.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can be used to reduce the iminomethyl group to an amine group.
Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)methyl)morpholine
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)amino)methyl)morpholine
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)hydroxymethyl)morpholine
Uniqueness
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride is unique due to its iminomethyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
173165-30-5 |
|---|---|
Molekularformel |
C7H11Cl2N5O |
Molekulargewicht |
252.10 g/mol |
IUPAC-Name |
N-(5-chloro-2H-triazol-4-yl)-1-morpholin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H10ClN5O.ClH/c8-6-7(11-12-10-6)9-5-13-1-3-14-4-2-13;/h5H,1-4H2,(H,10,11,12);1H |
InChI-Schlüssel |
VOZLLKJABLFFHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C=NC2=NNN=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


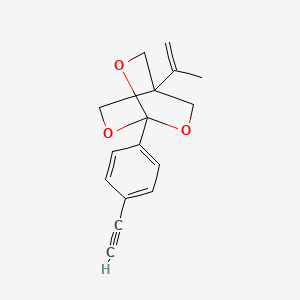

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
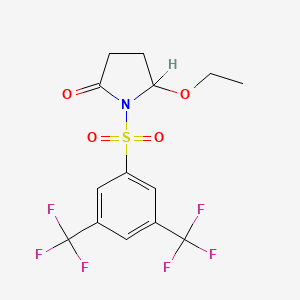
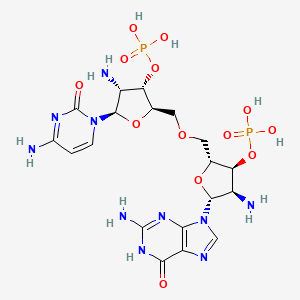
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
